molecular formula C20H30N2O3 B6673798 N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methylphenoxy)propyl]piperidin-4-yl]acetamide

N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methylphenoxy)propyl]piperidin-4-yl]acetamide

Cat. No.: B6673798
M. Wt: 346.5 g/mol
InChI Key: LQSDDRSRVXRDTI-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methylphenoxy)propyl]piperidin-4-yl]acetamide is a complex organic compound with a unique structure that includes a cyclopropyl group, a hydroxy group, and a piperidine ring

Properties

IUPAC Name

N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methylphenoxy)propyl]piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-15-5-2-3-6-18(15)25-14-4-11-22-12-9-16(10-13-22)19(23)20(24)21-17-7-8-17/h2-3,5-6,16-17,19,23H,4,7-14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSDDRSRVXRDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2CCC(CC2)C(C(=O)NC3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methylphenoxy)propyl]piperidin-4-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides in the presence of a base.

    Attachment of the 2-methylphenoxy group: This can be done through an etherification reaction using 2-methylphenol and an appropriate leaving group.

    Formation of the acetamide group: This step typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methylphenoxy)propyl]piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting the central nervous system.

    Biology: It may be used in studies involving receptor binding and signal transduction pathways.

    Industry: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methylphenoxy)propyl]piperidin-4-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

N-cyclopropyl-2-hydroxy-2-[1-[3-(2-methylphenoxy)propyl]piperidin-4-yl]acetamide can be compared with other similar compounds, such as:

    N-cyclopropyl-2-hydroxy-2-[1-[3-(phenoxy)propyl]piperidin-4-yl]acetamide: This compound lacks the methyl group on the phenoxy ring, which may affect its binding affinity and biological activity.

    N-cyclopropyl-2-hydroxy-2-[1-[3-(2-chlorophenoxy)propyl]piperidin-4-yl]acetamide: The presence of a chlorine atom instead of a methyl group can significantly alter the compound’s chemical properties and reactivity.

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